molecular formula C11H15NO5 B3059252 (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 959580-88-2

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B3059252
CAS No.: 959580-88-2
M. Wt: 241.24 g/mol
InChI Key: FXOLAAHVRBTUCR-UWVGGRQHSA-N
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Description

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound features a unique structure with both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine, using a chiral rhodium or palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base to neutralize any acidic by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce tert-butoxycarbonyl groups into the molecule, facilitating the synthesis of the desired product . This method is advantageous due to its scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid stands out due to its unique combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLAAHVRBTUCR-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376181
Record name (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-88-2
Record name (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 6
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

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